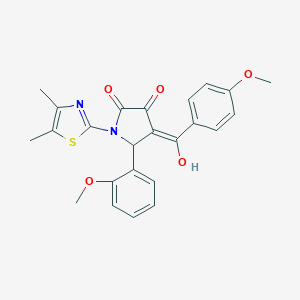![molecular formula C26H30N2O4 B265439 (E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B265439.png)
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate is a molecule that is commonly known as MitoQ. MitoQ is a derivative of ubiquinone, which is a coenzyme that is found in cells. MitoQ is a powerful antioxidant that has the ability to target mitochondria, which are the energy-producing organelles found in cells.
Mechanism of Action
MitoQ works by targeting mitochondria and neutralizing free radicals that are produced during the process of oxidative phosphorylation. MitoQ is able to penetrate the mitochondrial membrane and accumulate in the inner mitochondrial membrane, where it can neutralize free radicals and prevent oxidative damage. MitoQ also has the ability to improve mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects:
MitoQ has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against cell death. MitoQ has also been shown to improve cardiovascular function, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MitoQ in lab experiments is its ability to target mitochondria and improve mitochondrial function. This can be useful in studying diseases that are associated with mitochondrial dysfunction. However, one of the limitations of using MitoQ in lab experiments is its high cost and complexity of synthesis.
Future Directions
There are many potential future directions for the study of MitoQ. One area of research is the use of MitoQ in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the use of MitoQ in treating cardiovascular disease. Additionally, there is potential for the use of MitoQ in treating cancer. Further research is needed to fully understand the potential of MitoQ in treating these diseases.
Synthesis Methods
The synthesis of MitoQ involves the reaction of ubiquinone with decyltriphenylphosphonium bromide and 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. The synthesis of MitoQ is a complex process that requires careful attention to detail and a high level of expertise.
Scientific Research Applications
MitoQ has been extensively studied for its potential use in treating a variety of diseases. It has been shown to have a protective effect on mitochondria, which can help to prevent cell death and improve cellular function. MitoQ has been studied for its potential use in treating diseases such as Parkinson's disease, Alzheimer's disease, and cardiovascular disease. It has also been studied for its potential use in treating cancer.
properties
Product Name |
(E)-[1-[3-(dimethylazaniumyl)propyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate |
|---|---|
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O4/c1-5-16-32-21-9-6-8-20(17-21)23-22(24(29)19-12-10-18(2)11-13-19)25(30)26(31)28(23)15-7-14-27(3)4/h5-6,8-13,17,23,29H,1,7,14-16H2,2-4H3/b24-22+ |
InChI Key |
NKYWJRVVLLUPOK-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OCC=C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC(=CC=C3)OCC=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265359.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B265370.png)
![5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265371.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265372.png)
![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)

